molecular formula C9H9ClN2O2 B079352 N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide CAS No. 13208-93-0

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide

Cat. No.: B079352
CAS No.: 13208-93-0
M. Wt: 212.63 g/mol
InChI Key: IHRNYCWVHDGNFY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxyiminoacetamide group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chloro-2-methylaniline with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyiminoacetamide derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide has found applications in various scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyiminoacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide can be compared with similar compounds such as:

    4-chloro-2-methylaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pigments.

    N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: Another derivative with potential biological activities, used in research for its enzyme inhibitory properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific investigations.

Biological Activity

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted aromatic ring and a hydroxyimino group, which are critical for its biological interactions. The presence of the hydroxyimino moiety allows for hydrogen bonding with biological targets, potentially influencing enzyme activity and receptor interactions.

  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation, making it a candidate for anti-inflammatory therapies.
    • The hydroxyimino group can interact with active sites of enzymes, forming hydrogen bonds that stabilize the compound-enzyme complex, thus inhibiting enzyme activity .
  • Receptor Binding :
    • This compound may also modulate receptor activities through binding interactions. This modulation can influence various cellular responses, including proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties:

  • In Vitro Studies :
    • The compound has shown cytotoxic effects against several cancer cell lines. For instance, in studies involving human leukemia K562 cells, it demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity .
    • Further testing on HepG2 liver cancer cells revealed similar inhibitory effects, suggesting a broad-spectrum anticancer potential .
  • Mechanistic Insights :
    • The cytotoxic mechanism appears to involve induction of apoptosis and inhibition of angiogenesis in treated cells. Morphological changes consistent with apoptotic cell death were observed upon treatment with the compound .

Anti-inflammatory Activity

The compound's ability to inhibit enzymes in inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation. Preliminary evidence indicates that it may reduce markers of inflammation in vitro, although further studies are needed to confirm these effects in vivo.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against various cancer cell lines using an MTT assay. Results indicated that the compound exhibited significant cytotoxicity with varying IC50 values across different cell lines:

Cell LineIC50 (µM)
K562 (Leukemia)0.03
HepG2 (Liver)0.05
HUVEC (Normal)0.92

This data underscores the selectivity of the compound towards cancer cells compared to normal endothelial cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Exploration

In another investigation, the molecular mechanisms underlying the anticancer effects were explored through gene expression analysis post-treatment. Key findings included upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors, further supporting its role as an effective anticancer agent .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRNYCWVHDGNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425124
Record name N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-93-0
Record name N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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